Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
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Overview
Description
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, which is then reacted with a benzoate ester. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzoate ester.
Substitution: The trifluoromethyl group and the amino group on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13F3N2O2 |
---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
methyl 4-[[[2-(trifluoromethyl)pyridin-4-yl]amino]methyl]benzoate |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-14(21)11-4-2-10(3-5-11)9-20-12-6-7-19-13(8-12)15(16,17)18/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
REPXPVFSBCKZMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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